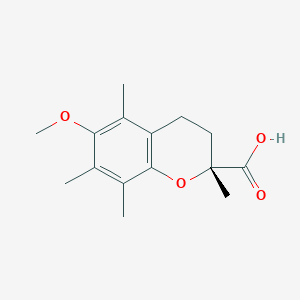

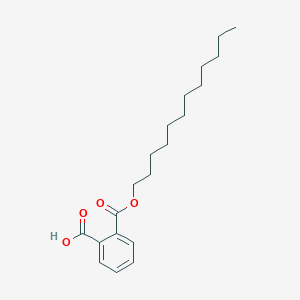

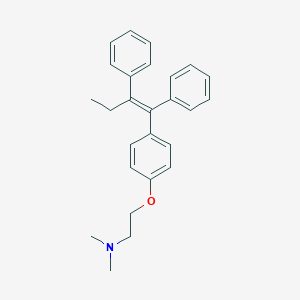

![molecular formula C20H29NO7Si B140788 o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate CAS No. 129119-78-4](/img/structure/B140788.png)

o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of coumarin derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 4-aryl-3,4-dihydrocoumarins is accomplished by the annulation of phenols with enals using a dihydroisoquinoline-type NHC (DHIQ-NHC) catalyst derived from l-phenylalanine, which provides good yields and enantioselectivity . Another approach involves the bromocyclization of styrene-type carboxylic acids to yield 3-bromo-3,4-dihydroisocoumarins, which are versatile building blocks for further modifications .

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the coumarin core, which can be functionalized at various positions to yield different properties and reactivity. For example, the 3,4-dihydrocoumarins have a saturated ring adjacent to the lactone structure of coumarin, which can influence the molecule's electronic and steric properties .

Chemical Reactions Analysis

Coumarin derivatives can undergo a variety of chemical reactions. The bromocyclization method mentioned provides a route to introduce bromine, which can be further modified to achieve different 3,4-dihydroisocoumarin systems . Additionally, the synthesis of pyrrolo[3,2-c]coumarin derivatives from 4-N-(4'-aryloxybut-2'-ynyl),N-methylaminocoumarins using 3-chloroperoxybenzoic acid demonstrates the potential for oxidative cyclization reactions in coumarin chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's polarity, solubility, and reactivity. For example, the introduction of a 3-aryl group or a bromine atom can significantly alter the compound's characteristics . The synthesis methods described in the papers suggest that these properties can be finely tuned by selecting appropriate functional groups and reaction conditions.

Applications De Recherche Scientifique

Incorporation in Dialkylsiloxane-Oxide Matrices

O-4-methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate has been used in the incorporation of organic dyes in dialkylsiloxane-oxide matrices. This process involves acid-catalyzed cohydrolysis with tetraethoxysilane and gel modifiers. The dye, including o-4-methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate, shows enhanced solubility and thermal stability in modified matrices compared to matrices derived from pure tetraethoxysilane, indicating its potential for creating stable, dye-doped gels with desirable optical properties (Darabi, Schmidt, Schwenke, & Maccrone, 1994).

Synthesis in Cellulose Carbamate Silica Hybrid Materials

This compound is involved in the synthesis of cellulose carbamate silica hybrid materials. Using a homogeneous phase reaction, the 3-(triethoxysilyl)propyl isocyanate reacts with cellulose to produce these materials. They demonstrate decreased hydrophilic affinity with an increase in the degree of substitution of cellulose hydroxyl groups with carbamate groups, highlighting its role in the modification of material properties (Amarasekara & Owereh, 2009).

Use in Biomonitoring of Pesticide Exposure

In the field of biomonitoring, specific biomarkers for the exposure to organophosphate and carbamate pesticides have been identified. This compound, as a carbamate, is relevant in the development of analytical procedures to assess a wide spectrum of phenolic metabolites in human urine, enhancing the specificity and reliability of pesticide exposure monitoring (Göen, Denghel, & Drexler, 2018).

Biological Screening of Carbamate Derivatives

Carbamate derivatives of coumarin, including o-4-methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate, have been synthesized and biologically screened against various bacteria. These derivatives exhibit moderate to significant inhibition activity, suggesting their potential in antibacterial applications (Rehman et al., 2015).

Evaluation in Antileukemic Activity

This compound has been utilized in the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles. These compounds exhibit in vivo activity against lymphocytic leukemia, highlighting their potential in antileukemic drug development (Anderson, Heider, Raju, & Yucht, 1988).

Safety and Hazards

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) according to Regulation (EC) No. 1272/2008 [CLP] . It is advised to wear protective gloves, clothing, and eye protection when handling this substance. It should be stored in a well-ventilated place and kept tightly closed . Additional ethanol may be formed by reaction with moisture and water. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect .

Mécanisme D'action

Target of Action

It is classified as an organoethoxysilane , which are generally used as cross-linking agents in the production of silicon-based polymers .

Mode of Action

As an organoethoxysilane, it likely participates in the formation of silicon-based polymers through a process known as hydrolysis and condensation . This involves the reaction of the ethoxy groups with water, forming ethanol and silanol groups, which can then react with other silanol groups to form siloxane bonds .

Biochemical Pathways

It’s worth noting that the hydrolysis product of this compound is ethanol , which is metabolized in the body to acetaldehyde and acetic acid .

Pharmacokinetics

It’s known that overexposure to ethanol, a hydrolysis product of this compound, may have a narcotic effect (headache, nausea, drowsiness) .

Result of Action

It’s known that overexposure to ethanol, a hydrolysis product of this compound, may result in metabolic acidosis, cns depression, and death due to respiratory arrest .

Action Environment

The action of o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate can be influenced by environmental factors such as moisture and water, which can lead to the formation of additional ethanol . Therefore, it’s recommended to store this compound in a well-ventilated place and keep the container tightly closed .

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) N-(3-triethoxysilylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO7Si/c1-5-24-29(25-6-2,26-7-3)12-8-11-21-20(23)27-16-9-10-17-15(4)13-19(22)28-18(17)14-16/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWYADMMONCFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146768 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate | |

CAS RN |

129119-78-4 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129119-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the advantage of using o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate in highly modified dialkylsiloxane-oxide matrices?

A1: The research paper indicates that o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate exhibits enhanced solubility in dialkylsiloxane-oxide matrices with high concentrations of modifiers like diethoxydimethylsilane (DEDMS). This improved solubility is beneficial as it allows for greater incorporation of the dye into the matrix [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

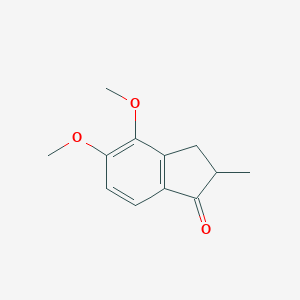

![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)

![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)